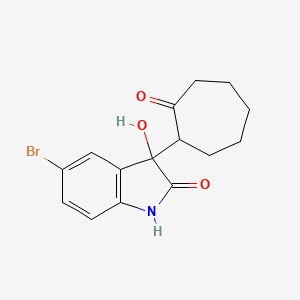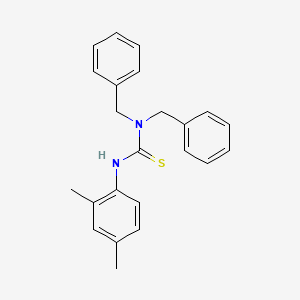
1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is a chemical compound with the molecular formula C23H24N2S It is a derivative of thiourea, where the hydrogen atoms are substituted with 2,4-dimethylphenyl and phenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound, with simpler structure and different reactivity.
N-Phenylthiourea: A derivative with a phenyl group, showing different chemical and biological properties.
N,N’-Diphenylthiourea: Another derivative with two phenyl groups, used in different applications.
Uniqueness
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is unique due to the presence of both 2,4-dimethylphenyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other thiourea derivatives may not be suitable.
Propriétés
Numéro CAS |
86764-77-4 |
|---|---|
Formule moléculaire |
C23H24N2S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C23H24N2S/c1-18-13-14-22(19(2)15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
Clé InChI |
ZEVXVFBUCGMFKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1660915.png)



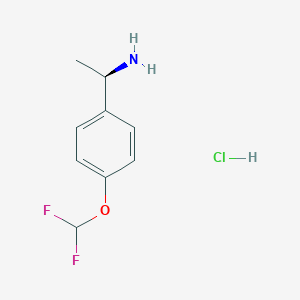

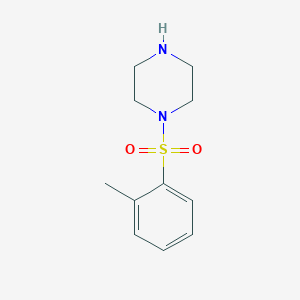
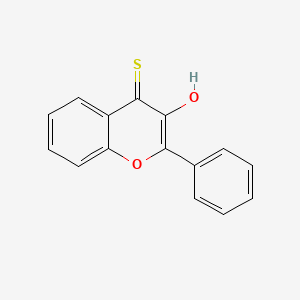
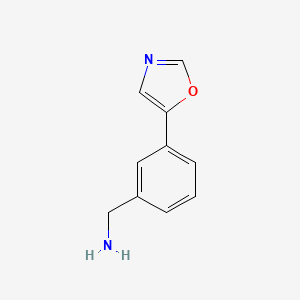
![N-[(E)-thiophen-2-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660928.png)
